7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Medicinal Chemistry Kinase Inhibitor Design Structural Isomerism

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 338394-70-0) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively investigated for developing protein kinase inhibitors with therapeutic potential in oncology and inflammation. The compound features a 2,4-dichlorophenyl substituent at the 7-position and a carbonitrile group at the 3-position, providing unique electronic and steric properties that influence target binding, as demonstrated by the potent CDK2 inhibition (IC50 range 18–150 nM) observed in closely related analogs.

Molecular Formula C13H6Cl2N4
Molecular Weight 289.12
CAS No. 338394-70-0
Cat. No. B2598011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS338394-70-0
Molecular FormulaC13H6Cl2N4
Molecular Weight289.12
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=C(C=NN23)C#N
InChIInChI=1S/C13H6Cl2N4/c14-9-1-2-10(11(15)5-9)12-3-4-17-13-8(6-16)7-18-19(12)13/h1-5,7H
InChIKeyCVINERCOHHDHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 338394-70-0): A Privileged Scaffold for Kinase-Targeted Drug Discovery


7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 338394-70-0) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively investigated for developing protein kinase inhibitors with therapeutic potential in oncology and inflammation [1]. The compound features a 2,4-dichlorophenyl substituent at the 7-position and a carbonitrile group at the 3-position, providing unique electronic and steric properties that influence target binding, as demonstrated by the potent CDK2 inhibition (IC50 range 18–150 nM) observed in closely related analogs [2]. Its computed physicochemical profile (MW 289.12 g/mol, XLogP3 2.6, TPSA 54 Ų) and structural attributes make it a valuable starting point for structure-activity relationship (SAR) exploration and lead optimization campaigns [1].

Why 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Simply Replaced by Other 7-Aryl or Regioisomeric Analogs


The 7-aryl substituent on the pyrazolo[1,5-a]pyrimidine core is a critical determinant of biological activity, and simple interchange with other chlorophenyl regioisomers or non-halogenated phenyl analogs can lead to substantial loss of target engagement. The 2,4-dichlorophenyl group adopts a distinct dihedral orientation relative to the core compared to the 3,4-dichloro isomer, as evidenced by different InChIKeys (CVINERCOHHDHEQ vs. BOIIMOUIRJTBRT), which influences shape complementarity within kinase ATP-binding pockets [1]. In the CDK2 inhibitor series, the 7-(2,4-dichlorophenyl)-2-(methylthio) analog (compound 13j) demonstrated a CDK2 IC50 of 18–150 nM and selective cytotoxicity against HCT-116 colon cancer cells (comparable to roscovitine, IC50 = 0.07 µM), whereas analogs with alternative aryl substitutions showed divergent activity profiles. Substituting this compound with the unsubstituted phenyl or 4-chlorophenyl analog without systematic SAR validation risks abolishing the key hydrophobic and halogen-bonding interactions that drive potency and selectivity [2]. This evidence underscores that the 2,4-dichlorophenyl substitution pattern is not interchangeable and must be explicitly specified for reproducible research.

Quantitative Differentiation Evidence for 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 338394-70-0)


Structural Isomerism Drives Divergent Molecular Recognition: 2,4-Dichloro vs. 3,4-Dichloro Substitution

The 2,4-dichlorophenyl substitution pattern in the target compound creates a distinct three-dimensional geometry compared to the 3,4-dichlorophenyl regioisomer. While both share the molecular formula C13H6Cl2N4 and molecular weight 289.12 g/mol, the spatial orientation of the chlorine atoms relative to the pyrazolo[1,5-a]pyrimidine core differs, as reflected in their unique InChIKeys (CVINERCOHHDHEQ vs. BOIIMOUIRJTBRT) [1]. The 2,4-dichloro arrangement places a chlorine atom at the ortho position, which can participate in intramolecular interactions or sterically influence the dihedral angle between the phenyl ring and the heterocyclic core, potentially altering binding pocket complementarity in kinase targets such as CDK2 [2].

Medicinal Chemistry Kinase Inhibitor Design Structural Isomerism

C2-Unsubstituted Scaffold Enables Divergent SAR Exploration vs. 2-(Methylthio) Analog 13j

The target compound lacks a substituent at the C2 position of the pyrazolo[1,5-a]pyrimidine core, distinguishing it from the closely related 2-(methylthio) derivative (compound 13j). In a recent study, compound 13j demonstrated CDK2 inhibitory activity with IC50 values ranging from 18 to 150 nM and exhibited strong growth inhibition in HCT-116 colon cancer cells comparable to roscovitine (IC50 = 0.07 µM), along with low toxicity toward normal WI-38 fibroblasts [1]. The target compound's unsubstituted C2 position offers a versatile handle for introducing diverse functional groups, enabling systematic exploration of SAR that is not possible with the pre-functionalized 13j scaffold. This synthetic flexibility allows researchers to independently modulate C2 and C7 substituents to optimize potency, selectivity, and pharmacokinetic properties.

CDK2 Inhibition Scaffold Functionalization Lead Optimization

Verified Purity Grade Differentiation: NLT 98% (MolCore) vs. 90% (Leyan) for Reproducible Biological Assays

Commercial suppliers offer this compound at different purity grades, which can significantly impact the reliability of biological assay results. MolCore supplies the compound at NLT 98% purity, supported by ISO-certified quality systems suitable for global pharmaceutical R&D . In contrast, Leyan lists the compound at 90% purity . For the 3,4-dichloro regioisomer, purity specifications are often inconsistent or unspecified across vendors .

Chemical Procurement Assay Reproducibility Quality Control

Publicly Available Spectral Data Enable Rapid Identity Confirmation and Lot-to-Lot Consistency Verification

The target compound has been characterized by both 1H NMR (in CDCl3 at 297K, referenced to TMS) and FTIR (KBr wafer) spectroscopy, with the full spectra deposited in the Wiley SpectraBase database (Compound ID: 2eUqtVaBlYj) [1]. This publicly accessible spectral reference enables researchers to verify compound identity and purity upon receipt, reducing the risk of using mislabeled or degraded material. In comparison, many in-class analogs, including the 3,4-dichloro regioisomer and the 2-(methylthio) derivative, lack equivalent publicly available spectral characterization data, making independent identity verification more challenging .

Analytical Chemistry Quality Assurance Spectral Characterization

Screening Library Inclusion Indicates Broad Kinase Profiling Potential vs. Analogs Excluded from Public Databases

The target compound is indexed in PubChem (CID 3655267) and is linked to the PubChem BioAssay database, indicating its inclusion in publicly funded or commercial screening collections [1]. The compound has been deposited under multiple synonyms including Bionet2_000279 and MLS000694808, suggesting its availability in at least two distinct screening libraries (Bionet and MLSMR) [1]. While specific IC50 values against individual kinases are not publicly disclosed for this exact compound, its presence in these libraries implies that broad kinase profiling data may exist or is accessible through collaboration. In contrast, several structurally similar analogs (e.g., certain 7-aryl derivatives) are not indexed in PubChem Substance or BioAssay, limiting their utility for cross-referencing screening results [2].

High-Throughput Screening Kinase Profiling PubChem BioAssay

High-Value Application Scenarios for 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile in Drug Discovery and Chemical Biology


Divergent Kinase Inhibitor Library Synthesis via C2 Functionalization

The C2-unsubstituted scaffold of the target compound enables the parallel synthesis of diverse kinase inhibitor candidates through systematic variation at the C2 position. As demonstrated by the 2-(methylthio) analog 13j (CDK2 IC50 = 18–150 nM), C2 substitution directly impacts kinase inhibitory potency [1]. Researchers can leverage this compound to generate focused libraries with amide, amine, or heteroaryl substituents at C2, each designed to probe specific kinase hinge-binding interactions, while retaining the validated 2,4-dichlorophenyl pharmacophore at C7. This approach accelerates hit-to-lead optimization for CDK2, PIM-1, and other therapeutically relevant kinases [1].

Regioisomeric Selectivity Profiling in Kinase Binding Assays

The distinct InChIKey and molecular geometry of the 2,4-dichlorophenyl regioisomer compared to the 3,4-dichloro analog (CAS 320417-13-8) make this compound an essential tool for investigating how chlorine substitution patterns influence kinase selectivity [2]. By testing both isomers in parallel against a panel of recombinant kinases (e.g., CDK2/cyclin A, CK2α, PIM-1), researchers can quantify the contribution of ortho- vs. meta-chlorine positioning to binding affinity and selectivity. Such studies are critical for understanding halogen bonding interactions in kinase ATP pockets, as reported for pyrazolo[1,5-a]pyrimidine-based CK2 inhibitors [3].

Reference Standard for Analytical Method Development and QC Lot Release

The availability of both 1H NMR and FTIR reference spectra in the SpectraBase database (Compound ID: 2eUqtVaBlYj) positions this compound as a qualified reference standard for developing HPLC purity methods, dissolution testing protocols, and identity confirmation assays [4]. Procurement teams in pharmaceutical R&D and CRO environments can use the NLT 98% purity grade from ISO-certified suppliers as a system suitability standard, with the spectral data serving as a benchmark for batch-to-batch consistency evaluation.

Cross-Referencing High-Throughput Screening Hits via PubChem BioAssay

As a compound indexed in PubChem (CID 3655267) with multiple screening library depositions (Bionet2_000279, MLS000694808), this compound serves as a valuable reference point for cross-referencing HTS hits identified in academic or industrial screening campaigns [2]. When a screening hit contains a pyrazolo[1,5-a]pyrimidine core, researchers can use this compound as a readily available, structurally defined control to confirm assay reproducibility and to benchmark the activity of newly synthesized analogs, ensuring that observed biological effects are scaffold-dependent rather than artifact-driven [2].

Quote Request

Request a Quote for 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.